2-bromo-N-(4-methylpyridin-3-yl)benzamide
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Overview
Description
2-bromo-N-(4-methylpyridin-3-yl)benzamide is an organic compound with the molecular formula C13H11BrN2O It is a derivative of benzamide, where the benzamide core is substituted with a bromine atom at the 2-position and a 4-methylpyridin-3-yl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-methylpyridin-3-yl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 4-methylpyridin-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4-methylpyridin-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a polar solvent like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-N-(4-methylpyridin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a potential ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-methylpyridin-3-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions between the compound and its targets.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-methylbenzamide: Similar structure but with a methyl group instead of the 4-methylpyridin-3-yl group.
4-bromo-N-(6-methylpyridin-2-yl)benzamide: Similar structure but with the bromine atom at a different position on the benzamide core.
2,3-dimethoxybenzamide: A benzamide derivative with methoxy groups instead of bromine and pyridinyl groups.
Uniqueness
2-bromo-N-(4-methylpyridin-3-yl)benzamide is unique due to the presence of both a bromine atom and a 4-methylpyridin-3-yl group, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C13H11BrN2O |
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Molecular Weight |
291.14 g/mol |
IUPAC Name |
2-bromo-N-(4-methylpyridin-3-yl)benzamide |
InChI |
InChI=1S/C13H11BrN2O/c1-9-6-7-15-8-12(9)16-13(17)10-4-2-3-5-11(10)14/h2-8H,1H3,(H,16,17) |
InChI Key |
SCSFACVMYHLFDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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